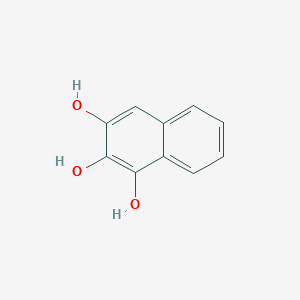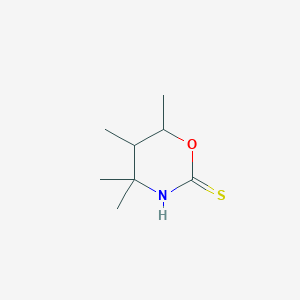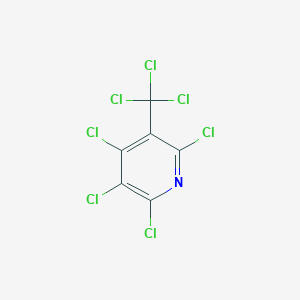
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine is a complex organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring This particular compound is characterized by its unique structure, which includes a 4-methylphenyl group, a phenyl group, and a 2-phenylethenyl group attached to the oxazolidine ring
準備方法
The synthesis of 5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate reagent, such as ethyl chloroformate, to form the oxazolidine ring. The reaction conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the cyclization process.
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
化学反応の分析
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinones.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of reduced oxazolidine derivatives.
Substitution: The phenyl and 4-methylphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, resulting in brominated or nitrated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazolidinones, while reduction produces reduced oxazolidine derivatives.
科学的研究の応用
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for new medications.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the function of bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.
The pathways involved in the compound’s action depend on its specific interactions with biological molecules. Detailed studies using techniques like molecular docking and enzyme assays are conducted to elucidate these pathways.
類似化合物との比較
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine can be compared with other oxazolidine derivatives to highlight its uniqueness. Similar compounds include:
2-Phenyl-3-(2-phenylethenyl)-1,2-oxazolidine: Lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.
5-(4-Chlorophenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group, potentially altering its physicochemical properties and applications.
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethyl)-1,2-oxazolidine: Has a 2-phenylethyl group instead of a 2-phenylethenyl group, which may influence its reactivity and biological effects.
特性
CAS番号 |
120781-95-5 |
|---|---|
分子式 |
C24H23NO |
分子量 |
341.4 g/mol |
IUPAC名 |
5-(4-methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C24H23NO/c1-19-12-15-21(16-13-19)24-18-23(17-14-20-8-4-2-5-9-20)25(26-24)22-10-6-3-7-11-22/h2-17,23-24H,18H2,1H3 |
InChIキー |
WZNWWSQBVJSTOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC(N(O2)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


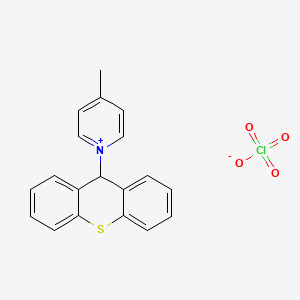

![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
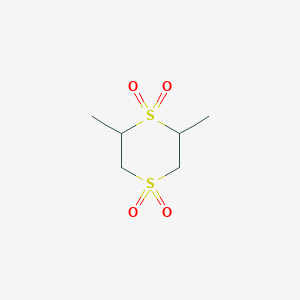

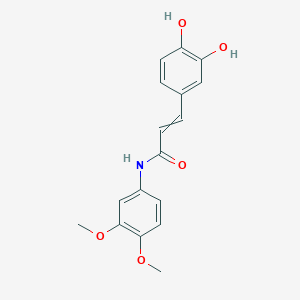

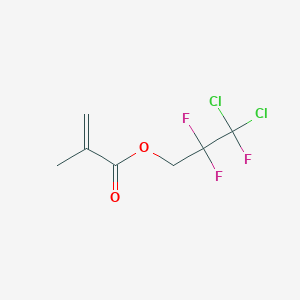
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)

